molecular formula C14H22FN3O2S B4721901 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide

1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide

Cat. No. B4721901
M. Wt: 315.41 g/mol
InChI Key: SLYBWVBHIMYHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of drugs known as antipsychotics. It is commonly referred to as "FPEMS" and has been the subject of extensive research due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It also has affinity for serotonin 5-HT2A and 5-HT2C receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation is believed to be responsible for its therapeutic effects in the treatment of psychiatric and neurological disorders. The drug has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in lab experiments is its high selectivity for dopamine D2 receptors, which allows for more specific targeting of the neurotransmitter system. However, one of the limitations of using this drug in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide. One area of focus is the development of more selective and potent derivatives of the drug that can be used in the treatment of psychiatric and neurological disorders. Another area of research is the investigation of the drug's potential use in the treatment of drug addiction and alcoholism. Additionally, more studies are needed to fully understand the drug's mechanism of action and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-17-8-10-18(11-9-17)7-6-16-21(19,20)12-13-2-4-14(15)5-3-13/h2-5,16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYBWVBHIMYHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Reactant of Route 5
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Reactant of Route 6
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.